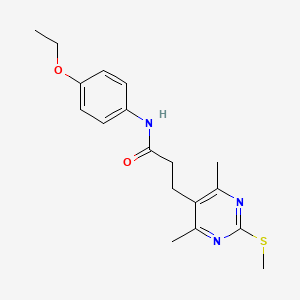

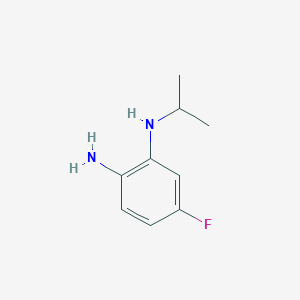

4-Fluoro-N2-isopropylbenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

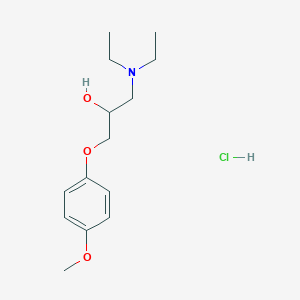

4-Fluoro-N2-isopropylbenzene-1,2-diamine, also known as 4-Fluoro-2-isopropylaniline, is an organic compound with a wide range of applications in the scientific research community. It is an important building block for the synthesis of a variety of compounds, and has been used for the synthesis of drugs, dyes, and other organic compounds. 4-Fluoro-N2-isopropylbenzene-1,2-diamine is a colorless liquid and has a boiling point of 185-187°C. It is soluble in water, ethanol and other polar solvents.

科学的研究の応用

- Schiff bases, like our compound, exhibit nonlinear optical (NLO) properties. These materials are crucial for optoelectronic devices, solar energy collectors, and clean energy technologies .

- Our compound could serve as a precursor for designing bifunctional catalysts with potential applications in asymmetric synthesis and catalysis .

- This derivative contains a reactive fluorine atom, which can be used for detecting and distinguishing between l- and d-amino acids .

- These derivatives are potential inhibitors of prostate cancer and may have broader applications in disease treatment .

Nonlinear Optical Materials

Bifunctional Organocatalysts

Determination of D-Amino Acids

Antimicrobial and Antitubercular Agents

Crystal Stabilization via Hydrogen Bonding

Safety and Hazards

作用機序

Target of Action

Benzene derivatives often interact with various enzymes and receptors in the body. The specific targets of “4-Fluoro-N2-isopropylbenzene-1,2-diamine” and “5-Fluoro-1-N-isopropylbenzene-1,2-diamine” would depend on their specific molecular structure and functional groups .

Mode of Action

Benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

The specific biochemical pathways affected by these compounds would depend on their specific targets. Benzene derivatives can participate in a variety of biochemical reactions and pathways due to their aromatic nature .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds would depend on their specific molecular structure. Factors such as solubility, stability, and molecular size can influence their bioavailability .

Result of Action

The molecular and cellular effects of these compounds would depend on their specific targets and mode of action. They could potentially alter cellular processes, enzyme activities, or signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

特性

IUPAC Name |

4-fluoro-2-N-propan-2-ylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWKNKQHTOSTMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

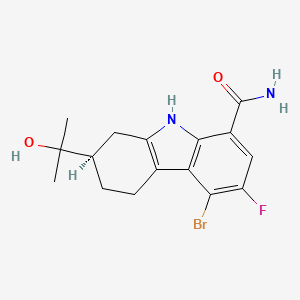

![8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399668.png)

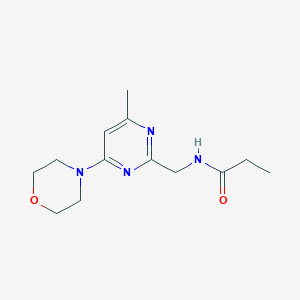

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2399675.png)

![8,8-Difluoro-2-azaspiro[4.5]decan-3-one](/img/structure/B2399679.png)

![2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2399687.png)

![8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399688.png)